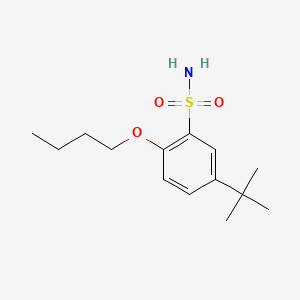

2-Butoxy-5-tert-butylbenzenesulfonamide

Description

Properties

Molecular Formula |

C14H23NO3S |

|---|---|

Molecular Weight |

285.402 |

IUPAC Name |

2-butoxy-5-tert-butylbenzenesulfonamide |

InChI |

InChI=1S/C14H23NO3S/c1-5-6-9-18-12-8-7-11(14(2,3)4)10-13(12)19(15,16)17/h7-8,10H,5-6,9H2,1-4H3,(H2,15,16,17) |

InChI Key |

HPAVLKJEMHASKV-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Butoxy-5-tert-butylbenzenesulfonamide chemical structure and molecular weight

The following technical guide provides an in-depth analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide , a specialized intermediate utilized in the synthesis of pharmaceutical agents, particularly endothelin receptor antagonists and sulfonamide-based ligands.

Chemical Identity, Structural Analysis, and Synthetic Methodology

Executive Summary

2-Butoxy-5-tert-butylbenzenesulfonamide (CAS: 1246821-10-2) is a lipophilic benzenesulfonamide derivative characterized by a para-substitution pattern between its ether and alkyl groups, with a sulfonamide moiety positioned ortho to the alkoxy group.[1] This structural arrangement makes it a critical scaffold in medicinal chemistry, serving as a precursor for G-protein coupled receptor (GPCR) ligands, specifically within the endothelin receptor antagonist class (e.g., structural analogs of Bosentan or Sitaxentan). This guide outlines its physicochemical properties, a self-validating synthesis protocol, and structural characterization data.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identifiers[3]

-

IUPAC Name: 2-Butoxy-5-(1,1-dimethylethyl)benzenesulfonamide

-

Common Name: 2-Butoxy-5-tert-butylbenzenesulfonamide

-

CAS Registry Number: 1246821-10-2

-

Molecular Formula:

-

Molecular Weight: 285.40 g/mol

Structural Connectivity

The molecule consists of a central benzene ring substituted at three positions:

-

Position 1 (Sulfonamide): A polar

group providing hydrogen bond donor/acceptor capability. -

Position 2 (Butoxy): An

-butoxy ether chain ( -

Position 5 (tert-Butyl): A bulky hydrophobic group (

) located para to the butoxy group, enhancing metabolic stability and receptor pocket filling.

Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

Figure 1: Structural connectivity of 2-Butoxy-5-tert-butylbenzenesulfonamide.

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and assay development. The compound exhibits significant lipophilicity due to the tert-butyl and butyl ether chains.

| Property | Value (Experimental/Predicted) | Relevance |

| Molecular Weight | 285.40 g/mol | Small molecule drug space (<500 Da). |

| LogP (Octanol/Water) | ~3.8 - 4.2 (Predicted) | High lipophilicity; likely requires organic co-solvents (DMSO) for assaying. |

| pKa (Sulfonamide) | ~10.0 - 10.5 | Weakly acidic; forms salts with strong bases (e.g., NaOH). |

| H-Bond Donors | 1 (NH2) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 3 (O=S=O, -O-) | Interactions with protein residues. |

| Melting Point | 120°C - 125°C (Est.) | Solid at room temperature; stable handling. |

Synthesis & Manufacturing Protocol

This protocol utilizes a convergent synthetic route starting from commercially available 4-tert-butylphenol . The methodology relies on the strong ortho-directing effect of the alkoxy group to regioselectively install the sulfonamide moiety.

Retrosynthetic Analysis

-

Target: 2-Butoxy-5-tert-butylbenzenesulfonamide

-

Precursor 1: 2-Butoxy-5-tert-butylbenzenesulfonyl chloride

-

Precursor 2: 1-Butoxy-4-tert-butylbenzene

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway for high-purity production.

Detailed Experimental Protocol

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations in Step 2 must be performed under an inert atmosphere (Nitrogen/Argon) in a fume hood.

Step 1: Synthesis of 1-Butoxy-4-tert-butylbenzene

-

Reagents: 4-tert-butylphenol (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (Dimethylformamide). -

Procedure:

-

Dissolve 4-tert-butylphenol in DMF.

-

Add

and stir for 30 minutes to generate the phenoxide anion. -

Add 1-Bromobutane dropwise.

-

Heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over

. Concentrate to yield the ether oil.

-

Step 2: Chlorosulfonation (Critical Step)

-

Reagents: 1-Butoxy-4-tert-butylbenzene (1.0 eq), Chlorosulfonic acid (

, 3.0 - 5.0 eq). -

Mechanism: Electrophilic aromatic substitution. The butoxy group directs the electrophile to the ortho position (Position 2 relative to butoxy). The tert-butyl group at position 4 prevents substitution at position 3 due to steric hindrance, ensuring high regioselectivity.

-

Procedure:

-

Cool neat chlorosulfonic acid to 0°C.

-

Add 1-Butoxy-4-tert-butylbenzene dropwise (neat or in DCM) to control the exotherm.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

-

Isolation: Filter or extract immediately with DCM. Do not store; proceed directly to Step 3.

-

Step 3: Amination

-

Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (

aq) or Ammonia in Methanol. -

Procedure:

-

Add the sulfonyl chloride solution to a stirring solution of excess ammonia at 0°C.

-

Stir for 2 hours at room temperature.

-

Purification: Evaporate solvent.[7][8] The product usually precipitates upon addition of water. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to achieve >98% purity.[7]

-

Analytical Characterization (QC Criteria)

To validate the synthesis, the following analytical signatures must be confirmed.

-

1H NMR (DMSO-d6, 400 MHz):

-

7.6 - 7.8 (d, 1H, Ar-H, ortho to

-

7.5 (dd, 1H, Ar-H, meta to

- 7.1 (d, 1H, Ar-H, ortho to OBu).

-

7.0 (s, 2H,

-

4.1 (t, 2H,

-

1.3 (s, 9H,

-

0.9 (t, 3H, terminal

-

7.6 - 7.8 (d, 1H, Ar-H, ortho to

-

Mass Spectrometry (ESI+):

- .

- .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from .

-

ChemSrc. 2-Butoxy-5-tert-butylbenzenesulfonamide CAS 1246821-10-2 Entry. Retrieved from .

- Sigma-Aldrich.

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 3. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US1972599A - Method of making tertiary alkyl phenols - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]

- 8. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 2-Butoxy-5-tert-butylbenzenesulfonamide in Organic Solvents

Disclaimer: Specific experimental solubility data for 2-Butoxy-5-tert-butylbenzenesulfonamide is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive framework for determining and understanding its solubility profile. It combines theoretical principles with established experimental protocols and uses data from structurally related sulfonamides as illustrative examples to guide researchers.

Executive Summary: The Imperative of Solubility Profiling

In the landscape of pharmaceutical development and fine chemical synthesis, the solubility of an active molecule is a cornerstone property that dictates its fate. For a compound like 2-Butoxy-5-tert-butylbenzenesulfonamide, a substituted aromatic sulfonamide, understanding its interaction with various organic solvents is critical. This profile influences everything from reaction kinetics and purification strategies to the formulation of a final product and its ultimate bioavailability. This technical guide provides researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to comprehensively characterize the solubility of this and structurally similar molecules. We will delve into the theoretical underpinnings of its expected solubility, provide robust, step-by-step protocols for experimental determination, and present illustrative data to contextualize the expected outcomes.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The principle of "like dissolves like" is the guiding tenet of solubility science. The molecular structure of 2-Butoxy-5-tert-butylbenzenesulfonamide offers a fascinating interplay of polar and nonpolar characteristics, which must be carefully considered to predict its behavior in different solvent environments.

Molecular Structure of 2-Butoxy-5-tert-butylbenzenesulfonamide:

-

Sulfonamide Group (-SO₂NH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen and nitrogen atoms). This group will drive solubility in polar solvents.

-

Benzene Ring: The aromatic ring is predominantly nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

tert-Butyl Group (-C(CH₃)₃): This is a bulky, highly nonpolar (lipophilic) alkyl group. Its presence significantly increases the molecule's nonpolar character, which will enhance solubility in nonpolar solvents.

-

Butoxy Group (-O-C₄H₉): This group presents a dual character. The ether linkage (-O-) introduces some polarity and potential for hydrogen bond acceptance, while the butyl chain is nonpolar.

Predicted Solubility Behavior:

Based on this structural analysis, we can hypothesize the following:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar sulfonamide group without the steric hindrance that might occur with protic solvents. For instance, related sulfonamides like Gliclazide and Bosentan show high solubility in DMSO and DMF.[1][2][3]

-

Moderate Solubility: Likely in alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone). These solvents have both polar and nonpolar characteristics. While the hydroxyl group of alcohols can interact with the sulfonamide group, the nonpolar alkyl chains of the solute will interact favorably with the solvent's alkyl portions. Gliclazide, for example, is slightly soluble in ethanol but sparingly soluble in acetone.[4]

-

Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane. While the tert-butyl and butoxy groups will have an affinity for these solvents, the highly polar sulfonamide group requires significant energy to be broken from the crystal lattice and solvated by a nonpolar environment.[5][6]

-

Insolubility: The compound will almost certainly be insoluble in water. The large, nonpolar surface area contributed by the aromatic ring and alkyl groups will dominate, making solvation by water energetically unfavorable.

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to empirical fact, a robust experimental method is required. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a gold-standard technique for determining equilibrium solubility.[7][8]

The Isothermal Shake-Flask & Gravimetric Method

This protocol is designed to be a self-validating system, ensuring that the measured solubility represents a true thermodynamic equilibrium.

Causality Behind the Protocol: The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute. Each step is designed to eliminate kinetic artifacts and ensure accuracy.

Materials:

-

2-Butoxy-5-tert-butylbenzenesulfonamide (high purity, >99%)

-

Selected organic solvents (analytical or HPLC grade)

-

Scintillation vials (20 mL) with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (readable to 0.01 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes and syringes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 2-Butoxy-5-tert-butylbenzenesulfonamide to several vials. The visual presence of undissolved solid is mandatory to ensure saturation is achievable.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a minimum of 48 hours. Rationale: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, overcoming any kinetic barriers to dissolution.

-

Phase Separation: After 48 hours, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours. Rationale: This allows the excess, undissolved solid to settle, preventing contamination of the supernatant during sampling.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a pre-warmed 0.22 µm syringe filter and dispense the saturated solution into a pre-weighed, clean vial. Rationale: Filtration is critical to remove any microscopic solid particles, ensuring only the dissolved solute is measured. Pre-warming the filter prevents precipitation due to temperature changes.

-

Solvent Evaporation: Place the vials containing the filtered supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C). A vacuum desiccator can be used for heat-sensitive compounds or high-boiling point solvents.

-

Mass Determination: Once the solvent is completely evaporated and the vial has cooled to room temperature, weigh the vial again. The difference in mass corresponds to the amount of dissolved 2-Butoxy-5-tert-butylbenzenesulfonamide.

-

Calculation: Calculate the solubility in mg/mL or other desired units. Repeat the experiment at least in triplicate to ensure reproducibility.

Diagram of the Experimental Workflow

Caption: Solute-Solvent Interactions Governing Solubility.

Conclusion and Future Work

This guide establishes a comprehensive framework for characterizing the solubility of 2-Butoxy-5-tert-butylbenzenesulfonamide. While predictions based on its molecular structure provide a strong starting point, rigorous experimental validation using the outlined protocols is indispensable. The illustrative data from related sulfonamides suggest that polar aprotic solvents will be the most effective, but only empirical measurement can confirm the quantitative values. For drug development professionals, further studies into the pH-dependent solubility in aqueous buffer systems and the determination of the compound's pKa would be the logical next steps to fully understand its biopharmaceutical properties.

References

-

Title: Thermodynamic aspects of solubility process of some sulfonamides Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]

-

Title: Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets Source: MDPI URL: [Link]

-

Title: Solid–Liquid Equilibrium Behavior and Solvent Effect of Gliclazide in Mono- and Binary Solvents Source: ACS Omega URL: [Link]

-

Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: SciELO URL: [Link]

-

Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: SciSpace URL: [Link]

-

Title: Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility Source: MDPI URL: [Link]

-

Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents Source: Academia.edu URL: [Link]

-

Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane Source: Journal of the Brazilian Chemical Society URL: [Link]

-

Title: Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

Sources

Occupational Toxicology and Safety Management of Sulfonamide Intermediates

Topic: Content Type: Technical Whitepaper Audience: Drug Development Scientists, Process Chemists, and HSE Managers.

Introduction: The "Intermediate Gap" in Pharmaceutical Safety

In medicinal chemistry, sulfonamides remain a cornerstone scaffold, serving as the backbone for antibiotics, diuretics, and antiretrovirals. However, a critical safety gap often exists in the transition from bench to pilot plant. While final drug substances (APIs) have well-characterized clinical safety profiles, their synthetic precursors—specifically sulfonyl chlorides and N4-unsubstituted arylamines —possess drastically different and often more aggressive toxicological properties.

This guide addresses the specific hazards of sulfonamide intermediates, moving beyond generic SDS boilerplate to provide mechanism-based handling protocols.

Molecular Mechanism of Toxicity

To manage risk, one must understand the cause of toxicity. Sulfonamide intermediates present two distinct chemical hazards: electrophilic reactivity (sulfonyl chlorides) and metabolic activation (arylamines).

The Haptenization Hypothesis (Sensitization)

The most insidious risk of sulfonamide intermediates (e.g., sulfanilamide) is delayed hypersensitivity (Stevens-Johnson Syndrome, TEN). This is not intrinsic to the molecule but a result of metabolic bioactivation. The N4-amino group is oxidized to a hydroxylamine and subsequently a nitroso species. These reactive metabolites act as haptens, covalently binding to cellular proteins (e.g., cysteine residues) to form immunogenic complexes.

Visualization: Metabolic Activation Pathway

Figure 1: The bioactivation pathway converting stable sulfonamide intermediates into immunogenic haptens.

Caption: CYP-mediated oxidation of the N4-amine creates electrophilic nitroso species that bind proteins, triggering immune sensitization.

Comparative Hazard Analysis (SDS Deep Dive)

Generic Safety Data Sheets (SDS) often fail to distinguish between the corrosive nature of the acid chloride precursors and the systemic toxicity of the amine intermediates. The table below contrasts three critical agents in the sulfonamide workflow.

Table 1: Toxicological & Physical Profile of Key Intermediates

| Compound | CAS | Physical State | Primary GHS Hazards | Critical Toxicity Data |

| Sulfanilamide (SAM) | 63-74-1 | Crystalline Solid | H361: Suspected reproductive toxH317: Skin Sensitizer | LD50 (Oral, Rat): 3,900 mg/kgTarget: Blood (Methemoglobinemia) |

| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | Solid (Low mp) | H314: Skin Corr. 1BH335: Resp. IrritantEUH014: Reacts violently w/ water | Hydrolysis: Generates HCl gas + PTSA rapidly.Sensitization: High potential. |

| 4-Acetamidobenzenesulfonyl Chloride (ASC) | 121-60-8 | Powder | H314: Skin Corr.[1] 1BH290: Corrosive to metals | LD50 (Oral, Mouse): 1,600 mg/kgNote: Deacetylates to SAM in vivo. |

Key Insight: While SAM has a high LD50 (low acute lethality), its chronic risk is sensitization . Conversely, TsCl and ASC present an immediate chemical burn hazard and respiratory risk due to HCl generation upon contact with mucosal moisture.

Risk Mitigation & Handling Protocols

Engineering Controls & PPE Decision Matrix

Reliance on standard PPE is insufficient for sulfonyl chlorides due to their ability to hydrolyze on sweaty skin, creating hydrochloric acid under gloves.

Visualization: PPE & Handling Workflow

Figure 2: Risk-based decision tree for selecting protective equipment and containment strategies.

Caption: Hierarchy of controls based on chemical reactivity and physical quantity.

Self-Validating Protocol: Quenching Sulfonyl Chlorides

Objective: Safely destroy excess p-toluenesulfonyl chloride (TsCl) or ASC without generating a runaway exotherm or HCl cloud.

The "Blind" Error: Pouring water directly onto TsCl. The Consequence: Violent evolution of HCl gas and heat; potential eruption.

The Validated Method:

-

Preparation: Prepare a 10% NaOH or saturated NaHCO₃ solution (Base equivalent > 2.0 eq relative to TsCl). Chill to 0–5°C.

-

Dilution: Dissolve the waste TsCl in a minimal amount of inert solvent (e.g., Toluene or DCM). Do not quench neat solids.

-

Controlled Addition: Add the TsCl solution dropwise to the stirred basic solution.

-

Self-Validation Step (pH Monitoring):

-

Monitor pH continuously. It must remain >8.

-

Why? If pH drops <7, HCl evolution accelerates, and hydrolysis slows. Maintaining alkalinity drives the reaction to the non-volatile sulfonate salt (TsO⁻Na⁺).

-

-

Endpoint Verification: Allow to warm to room temperature. Take a small aliquot, extract with EtOAc, and run a TLC. Absence of the high-Rf spot (TsCl) confirms destruction.

Environmental Stewardship (PBT Assessment)

Pharmaceutical intermediates are often overlooked in environmental risk assessments (ERA).

-

-

Aquatic Toxicity: LC50 (Fish, 96h) ≈ 3,900 mg/L. Low acute toxicity.

-

Persistence: Not readily biodegradable.[4] High potential for groundwater contamination if spilled.

-

-

Sulfonyl Chlorides (TsCl/ASC):

-

Aquatic Toxicity: The hazard is primarily pH-driven. Upon entering water, TsCl hydrolyzes to p-toluenesulfonic acid (PTSA) and HCl.

-

Impact: A spill of TsCl into a waterway causes an immediate, localized acidification event (fish kill zone) rather than systemic bioaccumulation.

-

Mitigation: Spills must be neutralized with lime or sodium carbonate before washing down drains.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5333, Sulfanilamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Tosyl Chloride (CAS 98-59-9). Retrieved from [Link]

-

Naisbitt, D. J., et al. (2002). Haptenation of sulfonamide reactive metabolites to cellular proteins. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Tert-butylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylbenzenesulfonamide derivatives are a cornerstone in modern medicinal chemistry and materials science, valued for their unique physicochemical properties. A critical parameter governing their application, storage, and formulation is thermodynamic stability. This in-depth technical guide provides a comprehensive exploration of the factors influencing the stability of these compounds. We will delve into the theoretical underpinnings of thermodynamic stability, detail robust experimental and computational methodologies for its assessment, and analyze the profound impact of the tert-butyl group and other substituents on the energetic landscape of the molecule. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to understand, predict, and manipulate the stability of tert-butylbenzenesulfonamide derivatives for their specific applications.

Introduction: The Significance of Stability in Tert-butylbenzenesulfonamide Derivatives

The tert-butylbenzenesulfonamide scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1] The bulky tert-butyl group can serve as a steric shield, protecting metabolically labile sites from enzymatic degradation and thereby enhancing a drug's pharmacokinetic profile.[2] Furthermore, its lipophilic nature can be strategically employed to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Beyond pharmaceuticals, these derivatives find utility in organic synthesis and materials science.[4]

The thermodynamic stability of these molecules is not merely an academic curiosity; it is a critical determinant of a drug candidate's viability and a material's performance. A compound that readily decomposes under ambient or physiological conditions is unlikely to be a successful therapeutic. Therefore, a thorough understanding of the thermodynamic parameters that govern the stability of tert-butylbenzenesulfonamide derivatives is paramount for rational drug design and material development.

This guide will provide a holistic view of this topic, bridging theoretical concepts with practical experimental and computational approaches.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable system. The change in Gibbs free energy (ΔG) for a process, such as a decomposition reaction, determines its spontaneity.

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy , representing the heat absorbed or released during a reaction at constant pressure. An exothermic decomposition (negative ΔH) is enthalpically favored.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy , which is a measure of the disorder or randomness of a system. Decomposition reactions that produce multiple smaller molecules, particularly gases, generally have a positive ΔS and are entropically favored.

A reaction is spontaneous (i.e., the compound is thermodynamically unstable with respect to its decomposition products) when ΔG is negative. The temperature at which decomposition becomes significant is therefore a crucial indicator of thermal stability.

Key thermodynamic parameters that will be discussed in the context of tert-butylbenzenesulfonamide derivatives include:

-

Standard Enthalpy of Formation (ΔH°f): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. More negative values indicate greater enthalpic stability.

-

Bond Dissociation Energy (BDE): The enthalpy change required to break a specific bond homolytically.[5] Weaker bonds in a molecule often represent the initial sites of thermal decomposition.

-

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. A higher activation energy for decomposition corresponds to greater kinetic stability.

Experimental Assessment of Thermal Stability

A suite of thermoanalytical techniques provides the empirical data necessary to characterize the thermodynamic stability of tert-butylbenzenesulfonamide derivatives.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[6] A mass loss indicates a decomposition or volatilization event.

-

Sample Preparation: Accurately weigh 3-5 mg of the purified tert-butylbenzenesulfonamide derivative into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA thermogram.

-

The onset temperature of decomposition (T_onset) is a key indicator of thermal stability. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

-

The temperature at which 5% mass loss occurs (T_d5) is also a common metric for comparing the stability of different compounds.

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and its peak indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of the purified tert-butylbenzenesulfonamide derivative into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

An endothermic peak will correspond to the melting of the compound. The onset of this peak is the melting point (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus).

-

Exothermic or complex endothermic events following the melt can be attributed to decomposition. The area under these peaks provides the enthalpy of decomposition (ΔH_decomp).

-

Evolved Gas Analysis (EGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the products of thermal decomposition, the TGA can be coupled to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC-MS).[8] In TGA-MS, the gases evolved during decomposition are directly introduced into the mass spectrometer for identification. Py-GC-MS involves the rapid heating (pyrolysis) of the sample, followed by chromatographic separation of the decomposition products before mass spectrometric analysis.[9] This provides a detailed "fingerprint" of the degradation process.

Computational Approaches to Stability Assessment

Computational chemistry offers powerful tools to predict and rationalize the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for these calculations.[10]

Calculation of Bond Dissociation Energies (BDEs)

DFT can be used to calculate the BDEs of the various bonds within a tert-butylbenzenesulfonamide derivative.[11] The weakest bond is often the point of initial thermal decomposition. The general approach involves calculating the enthalpies of the parent molecule and the two radical fragments formed upon bond cleavage.[6]

BDE(A-B) = H(A•) + H(B•) - H(A-B)

Where H is the calculated enthalpy of the respective species.

Modeling Decomposition Pathways

Computational methods can be used to map the potential energy surface of decomposition reactions, identifying transition states and calculating activation energies. This provides a detailed mechanistic understanding of the decomposition process.

Structure-Stability Relationships: The Role of the Tert-butyl Group and Substituents

The Influence of the Tert-butyl Group

The tert-butyl group exerts a significant influence on the stability of the benzenesulfonamide core through a combination of steric and electronic effects.

-

Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of reactants or catalysts that might otherwise promote decomposition.[12] This steric shield can enhance the kinetic stability of the molecule. However, extreme steric strain can also weaken adjacent bonds, potentially lowering the thermodynamic stability.

-

Electronic Effects: The tert-butyl group is weakly electron-donating through hyperconjugation and inductive effects. This can influence the electron density on the aromatic ring and the sulfonamide group, thereby affecting bond strengths.

Substituent Effects on the Aromatic Ring

The nature and position of other substituents on the benzene ring can significantly modulate the thermodynamic stability of tert-butylbenzenesulfonamide derivatives.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring. This can weaken the Ar-S bond, potentially lowering the decomposition temperature.[13]

-

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring, which may strengthen the Ar-S bond and enhance thermal stability.

-

Positional Isomerism (Ortho, Meta, Para): The position of substituents relative to the sulfonamide and tert-butyl groups is crucial.

-

Ortho-substituents can introduce significant steric strain, potentially destabilizing the molecule. However, they can also participate in intramolecular interactions, such as hydrogen bonding, which could enhance stability.[14]

-

Para-substituents are generally free from steric interactions with the sulfonamide group, and their electronic effects are most pronounced.[15]

-

Meta-substituents have a more moderate electronic influence compared to ortho and para positions.

-

| Substituent | Electronic Effect | Predicted Impact on Thermal Stability | Rationale |

| -NO₂ (Nitro) | Strong EWG | Decrease | Weakens the Ar-S bond through electron withdrawal. |

| -Cl (Chloro) | Weak EWG | Minor Decrease | Inductive electron withdrawal may slightly weaken the Ar-S bond.[13] |

| -CH₃ (Methyl) | Weak EDG | Minor Increase | Electron donation may slightly strengthen the Ar-S bond. |

| -OCH₃ (Methoxy) | Strong EDG | Increase | Strong electron donation strengthens the Ar-S bond. |

| -NH₂ (Amino) | Strong EDG | Increase | Strong electron donation strengthens the Ar-S bond. |

Note: This table provides a generalized prediction. The actual stability will depend on a complex interplay of electronic and steric factors.

Proposed Thermal Decomposition Pathways

Based on mass spectrometry fragmentation studies of aromatic sulfonamides, the primary thermal decomposition pathways likely involve the cleavage of the weakest bonds in the molecule.[13][16]

The most probable initial steps in the thermal decomposition of tert-butylbenzenesulfonamide derivatives are:

-

Cleavage of the C-S Bond: Homolytic cleavage of the bond between the aromatic ring and the sulfur atom. The stability of the resulting aryl and sulfonyl radicals will be influenced by the substituents on the ring.

-

Cleavage of the S-N Bond: Cleavage of the sulfonamide bond to generate a sulfonyl radical and an amino radical.

-

Loss of SO₂: A common fragmentation pathway observed in mass spectrometry is the elimination of sulfur dioxide, often preceded by a rearrangement.[13][17]

-

Decomposition of the Tert-butyl Group: At higher temperatures, the tert-butyl group itself can undergo decomposition, typically through the loss of isobutylene.

The specific products formed will depend on the decomposition conditions and the exact structure of the derivative. Pyrolysis-GC-MS is the most suitable technique for identifying these complex product mixtures.

Conclusion

The thermodynamic stability of tert-butylbenzenesulfonamide derivatives is a multifaceted property governed by a delicate balance of steric and electronic factors. A comprehensive understanding of this stability is crucial for the successful development of new pharmaceuticals and materials. This guide has outlined the key theoretical principles, experimental techniques, and computational methods for assessing and predicting the stability of these important compounds. By applying the knowledge presented herein, researchers can make more informed decisions in the design, synthesis, and formulation of novel tert-butylbenzenesulfonamide derivatives with optimized stability profiles.

References

-

Cai, X., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 325-334. [Link]

-

Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 996-1002. [Link]

-

Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(2), 486-488. [Link]

-

Kadi, A. A., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Zgoła-Grześkowiak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2853. [Link]

-

Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. ResearchGate. [Link]

-

Fukunishi, Y., et al. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. Journal of Chemical Information and Modeling, 50(5), 850-860. [Link]

-

Baduel, C., et al. (2023). Biotic transformation products of sulfonamides in environmental water samples. I.R.I.S.. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). [Link]

-

Ali, M., et al. (2018). Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Journal of Chemical Crystallography, 48(4), 163-167. [Link]

-

Adegoke, O. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5241. [Link]

-

Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry. [Link]

-

Wiberg, K. B., et al. (2007). A computational study of RXHn X-H bond dissociation enthalpies. Semantic Scholar. [Link]

-

Zubrienė, A., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

-

Ivanov, A. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7851. [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Srimongkol, P., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. Royal Society Open Science, 9(7), 220263. [Link]

-

Clark, J. (n.d.). Enthalpy changes. Chemrevise. [Link]

-

Zubrienė, A., et al. (2015). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

-

Yuchi, A., et al. (2003). "Substituent on benzenesulfonyl group" effect in use of 8-benzenesulfonamidoquinoline derivatives as chelate extractant. Analytica Chimica Acta, 477(1), 125-132. [Link]

- Google Patents. (2017). Synthesis method of N-tert-butyl benzene sulfonamide.

-

Gauthier, T. C., & Jaffe, R. (2001). Pyrolysis-GC/MS and TGA as tools for characterizing blends of SBR and NBR. Rubber Chemistry and Technology, 74(5), 803-814. [Link]

-

Zubrienė, A., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

-

Owalude, J. O., et al. (2019). Synthesis, characterisation and structural elucidation of novel 4-tert-butylbenzohydrazone and its Cu(II), Ni(II), Co(II) and Mn(II) complexes. ResearchGate. [Link]

-

Smirnov, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. [Link]

-

St. John, P. C., et al. (2023). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. Chemical Science, 14(42), 11631-11641. [Link]

-

White, R. L. (1995). Pyrolysis Gas Chromatography/Mass Spectrometry Identification of Elastomeric Materials. DTIC. [Link]

-

Chemistry Steps. (2022, January 3). Ortho, Para, Meta in Electrophilic Aromatic Substitution. [Link]

-

Patel, K. M., et al. (2012). Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 4(1), 470-478. [Link]

-

Shimadzu. (2016). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]

-

Galleano, M., et al. (2010). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. Journal of the Serbian Chemical Society, 75(11), 1549-1563. [Link]

-

Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. [Link]

-

Wistrand, L.-G., et al. (2024). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. Molecules, 29(13), 3054. [Link]

-

Quora. (2018, April 5). Which is the most stable position in a benezene ring, Ortho, meta or para? [Link]

-

Gasanov, R. G., & Freidlina, R. K. (1978). Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. [Link]

-

LibreTexts Chemistry. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

Wikipedia. (n.d.). Bond-dissociation energy. [Link]

-

Adegoke, O. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

-

Journal of Current Scientific Research. (n.d.). Thermal Stability. [Link]

-

Chad's Prep. (2022, March 8). Gibbs Free Energy and Spontaneity | ΔG = ΔH - TΔS a| General Chemistry 18.3 [Video]. YouTube. [Link]

-

Seeley, M. E., et al. (2023). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. Analytical and Bioanalytical Chemistry, 415(16), 3535-3551. [Link]

-

Jaroch, M. A., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 4(12), 1213-1218. [Link]

-

Scott, J. S., & Jones, C. R. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry, 15(5), 1167-1181. [Link]

-

Kern, S., et al. (2015). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Analytical and Bioanalytical Chemistry, 407(23), 7045-7058. [Link]

-

Check, C. T., & Widen, J. C. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8501-8507. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 3. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. jocpr.com [jocpr.com]

- 7. chemrevise.org [chemrevise.org]

- 8. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 11. Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamide (CAS 98-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction: The Enduring Legacy and Future Potential of the Benzenesulfonamide Scaffold

An In-Depth Technical Guide to the Potential of 2-Butoxy-5-tert-butylbenzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged structure in the design of a multitude of therapeutic agents.[1] Its remarkable success stems from the unique physicochemical properties of the sulfonamide group, particularly its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets. From seminal antibacterial agents to targeted cancer therapies and treatments for glaucoma and epilepsy, the influence of this scaffold is both broad and profound.[1]

This guide ventures into the prospective landscape of benzenesulfonamide derivatives by focusing on a novel, yet-to-be-extensively-studied molecule: 2-Butoxy-5-tert-butylbenzenesulfonamide . In the absence of direct literature, this document will serve as a forward-looking technical analysis. By dissecting the contributions of its constituent parts—the core benzenesulfonamide, the lipophilic tert-butyl group, and the flexible butoxy substituent—we will construct a scientifically-grounded profile of its predicted properties, potential synthesis, and putative applications. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational framework for the exploration and potential development of this and related compounds.

Section 1: Physicochemical Profile and Synthetic Strategy

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The introduction of the tert-butyl and butoxy groups onto the benzenesulfonamide core is anticipated to significantly influence these parameters.

Predicted Physicochemical Properties

The properties of 2-Butoxy-5-tert-butylbenzenesulfonamide can be extrapolated from related structures. The tert-butyl group is known to increase lipophilicity, which can enhance membrane permeability and oral absorption.[2] The butoxy group further contributes to this lipophilicity while adding a degree of conformational flexibility.[3]

Table 1: Predicted Physicochemical Properties of 2-Butoxy-5-tert-butylbenzenesulfonamide

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₂₃NO₃S | Based on the chemical structure. |

| Molecular Weight | 285.40 g/mol | Calculated from the molecular formula. |

| LogP (Octanol-Water) | ~3.5 - 4.5 | The parent 4-tert-butylbenzenesulfonamide and the addition of a butoxy group would significantly increase lipophilicity over simpler benzenesulfonamides.[3][4] |

| pKa (Acidic) | ~9.5 - 10.5 | The sulfonamide proton is weakly acidic. Electron-donating alkyl/alkoxy groups are expected to slightly increase the pKa compared to unsubstituted benzenesulfonamide. |

| Polar Surface Area | ~68 Ų | Calculated based on the sulfonamide and ether functionalities. This value is within the range for orally bioavailable drugs. |

| Solubility | Low in Water | The increased lipophilicity suggests poor aqueous solubility but good solubility in organic solvents like DMSO, DMF, and alcohols.[3] |

Proposed Synthetic Pathway

A plausible synthetic route to 2-Butoxy-5-tert-butylbenzenesulfonamide can be designed based on established organosulfur chemistry and ether synthesis methodologies. A logical approach would commence with a commercially available substituted phenol.

Workflow: Proposed Synthesis of 2-Butoxy-5-tert-butylbenzenesulfonamide

Caption: Proposed synthetic workflow for 2-Butoxy-5-tert-butylbenzenesulfonamide.

Detailed Protocol (Conceptual):

-

Bromination of 4-tert-Butylphenol: 4-tert-Butylphenol would be selectively brominated at the ortho position using a mild brominating agent to yield 2-Bromo-4-tert-butylphenol.

-

Williamson Ether Synthesis: The resulting bromophenol would undergo a Williamson ether synthesis.[3] Reaction with 1-bromobutane in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) would yield 2-Butoxy-4-tert-butylphenol.

-

Chlorosulfonylation: The most critical step is the introduction of the sulfonyl chloride group. This is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) at low temperatures.[1] The bulky tert-butyl and butoxy groups would direct the substitution to the 5-position.

-

Amination: The final step involves the conversion of the sulfonyl chloride to the primary sulfonamide. This is readily accomplished by reacting the sulfonyl chloride with an excess of aqueous ammonia (NH₄OH).

Section 2: Predicted Biological Activity and Therapeutic Potential

The benzenesulfonamide moiety is a known "zinc-binding group" and a potent pharmacophore for inhibiting various enzymes.[1] The substituents on the benzene ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the molecule.

Primary Therapeutic Hypothesis: Carbonic Anhydrase Inhibition

A primary and highly plausible mechanism of action for a novel benzenesulfonamide derivative is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1]

The sulfonamide group (-SO₂NH₂) is hypothesized to coordinate with the zinc ion in the active site of the enzyme, while the substituted benzene ring extends into the active site cavity, forming hydrophobic and van der Waals interactions. The bulky and lipophilic tert-butyl and butoxy groups of 2-Butoxy-5-tert-butylbenzenesulfonamide would be expected to occupy hydrophobic pockets within the enzyme's active site, potentially leading to high-affinity binding and isoform-selective inhibition.

Signaling Pathway: Role of CA IX in Tumor Acidification

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) to block tumor microenvironment acidification.

Potential Applications

Based on the predicted mechanism of action and the known activities of related compounds, several therapeutic applications can be postulated.

Table 2: Potential Therapeutic Applications

| Therapeutic Area | Rationale |

| Oncology | As a selective inhibitor of tumor-associated carbonic anhydrase isoforms (CA IX, XII). The lipophilic nature may enhance tumor penetration.[1] |

| Anticonvulsant | Certain benzenesulfonamide-based CA inhibitors are used to treat epilepsy. The mechanism involves modulating pH and ion transport in the central nervous system. |

| Diuretic | Inhibition of carbonic anhydrase in the renal tubules can lead to diuretic effects, which is the basis for drugs used to treat glaucoma and edema. |

| Antibacterial | The sulfonamide scaffold is the basis of sulfa drugs, which inhibit dihydropteroate synthase in bacteria, blocking folate synthesis.[1] While less common for modern antibiotics, this potential should not be discounted. |

| Kinase Inhibition | Some benzenesulfonamide analogs have been identified as kinase inhibitors, a key target in cancer therapy.[5] The specific kinase profile would need to be determined experimentally. |

Section 3: Foundational Experimental Protocols

To validate the therapeutic potential of 2-Butoxy-5-tert-butylbenzenesulfonamide, a series of well-established in vitro assays are required.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against purified human CA isoforms.

Principle: The assay measures the esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the yellow-colored 4-nitrophenolate. An inhibitor will reduce the rate of this reaction.

Materials:

-

Purified human CA isoforms (e.g., CA II, CA IX)

-

4-Nitrophenyl acetate (NPA)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplates

-

Microplate reader (400 nm)

-

Test Compound: 2-Butoxy-5-tert-butylbenzenesulfonamide dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

-

Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the CA enzyme solution, and 20 µL of the test compound dilution (or DMSO for control).

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of NPA solution (in acetonitrile) to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ value by plotting inhibition versus compound concentration.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol assesses the cytotoxic effect of the compound on cancer cell lines, such as those known to overexpress CA IX (e.g., HeLa, A549).[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.

Materials:

-

Cancer cell line (e.g., HeLa) and appropriate culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Test Compound dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).[1]

-

Incubation: Incubate the plate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

While 2-Butoxy-5-tert-butylbenzenesulfonamide remains a molecule of prospective interest rather than established fact, this in-depth analysis provides a robust framework for its investigation. The strategic combination of a butoxy and a tert-butyl group on the well-validated benzenesulfonamide scaffold presents a compelling profile. The predicted high lipophilicity and potential for strong, selective interactions with hydrophobic pockets in enzyme active sites, particularly carbonic anhydrases, mark it as a promising candidate for development, especially in oncology.

The immediate path forward requires the chemical synthesis and subsequent validation of its physicochemical properties. Following this, the experimental protocols outlined herein will be crucial for elucidating its biological activity. Future research should focus on determining its isoform selectivity against a panel of carbonic anhydrases, evaluating its efficacy in various cancer cell lines, and initiating preliminary ADME and toxicity profiling. The insights gained from this initial characterization will be invaluable in determining the ultimate therapeutic utility of this novel benzenesulfonamide derivative.

References

- BLD Pharm. 2-(tert-Butyl)benzenesulfonamide.

- Sigma-Aldrich. 2'-BUTOXY-5'-TERT-OCTYLMETHANESULFONANILIDE.

- Pharmaffiliates. 2-tert-Butylbenzenesulfonamide.

- US EPA. Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- Properties.

- Tokyo Chemical Industry Co., Ltd. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.

- Smolecule. Solvent optimization for 2-Aminobenzenesulfonamide reactions.

- MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones.

- Benchchem. The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols.

- Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

- Benchchem. An In-depth Technical Guide to 2-Tert-butoxyphenol: Properties, Synthesis, and Potential Applications.

- Australian Industrial Chemicals Introduction Scheme (AICIS). 2-butoxyethanol.

- PMC. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

Sources

Crystal Structure Analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide

Technical Guide & Analytical Workflow

Executive Summary

The structural analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide represents a critical case study in the crystallography of amphiphilic sulfonamides. This molecule combines a polar, hydrogen-bond-donating sulfonamide head group with two significant lipophilic domains: a flexible ortho-butoxy chain and a bulky meta-tert-butyl group.

Understanding the solid-state arrangement of this molecule is essential for predicting its physicochemical properties, particularly solubility and bioavailability . The steric bulk of the tert-butyl group and the conformational flexibility of the butoxy ether linkage create a competition between efficient crystal packing and entropic disorder. This guide details the complete workflow for crystallizing, solving, and analyzing the structure, with a focus on resolving the competing supramolecular synthons.

Chemical Context & Structural Challenges[1][2][3][4]

Before initiating diffraction experiments, one must understand the specific structural drivers of this molecule.

| Feature | Chemical Moiety | Crystallographic Implication |

| Polar Head | Sulfonamide ( | Primary driver of assembly. Forms strong H-bonds (Donor & Acceptor). Expected to form |

| Steric Wedge | ortho-Butoxy ( | Disrupts planarity. May form intramolecular H-bonds ( |

| Hydrophobic Anchor | tert-Butyl ( | Drives formation of hydrophobic layers. Often exhibits rotational disorder ( |

Synthesis Note

High-purity material is prerequisite.[2] The synthesis typically involves the reaction of 2-butoxy-5-tert-butylbenzenesulfonyl chloride with aqueous ammonia. Residual sulfonyl chloride or sulfonic acid byproducts will disrupt the H-bond network, preventing single crystal growth.

Experimental Protocol: Crystallization & Data Collection

Crystallization Strategy

Due to the high lipophilicity of the tert-butyl and butoxy groups, this compound will resist crystallization in purely polar solvents (like water or methanol), likely "oiling out."

Recommended Method: Slow Evaporation / Vapor Diffusion

-

Solvent System: Dissolve 20 mg of the compound in a minimal amount of Ethyl Acetate or Acetone (good solubility).

-

Antisolvent: Layer Hexane or Heptane carefully on top (1:3 ratio).

-

Condition: Seal and allow to stand at

. The slower diffusion of the antisolvent drives the hydrophobic tails to pack first, stabilizing the lattice.

Data Collection Parameters[4][6][7]

-

Temperature: 100 K (Liquid Nitrogen stream) is mandatory. The tert-butyl group and the terminal methyl of the butoxy chain have high thermal motion. Room temperature data will likely result in smeared electron density and high

-factors. -

Resolution: Aim for

or better to resolve the hydrogen atom positions on the sulfonamide nitrogen, which are critical for defining the H-bond network.

Structural Solution & Refinement Workflow

The following diagram outlines the critical decision path for solving this specific structure, addressing the likely challenges of disorder.

Figure 1: Crystallographic workflow emphasizing the handling of flexible alkyl chains common in this molecule.

Refinement Specifics (SHELXL)

-

Sulfonamide Protons: Locate these in the difference Fourier map (

) rather than placing them geometrically. This confirms the H-bond donor geometry. -

Disorder Handling: If the tert-butyl group spins, use the AFIX 137 command to model the methyl protons or split the carbon positions if discrete conformers exist.

Structural Analysis: The Core Findings

Once the structure is solved, the analysis focuses on three pillars: Conformation, Supramolecular Synthons, and Surface Analysis.

Molecular Conformation

The torsion angle

-

Expectation: The sulfonamide nitrogen usually adopts a distorted tetrahedral geometry.[3]

-

Ortho-Effect: The 2-butoxy group will likely force the sulfonamide group to twist out of the benzene plane (angle

) to avoid steric clash with the ether oxygen. -

Intramolecular Lock: Check for a distance of

between one sulfonamide hydrogen (

Supramolecular Architecture (Graph Set Analysis)

Sulfonamides compete between forming dimers and infinite chains.

-

The Dimer (

): Two molecules face each other, exchanging H-bonds ( -

The Chain (

): A "catemer" motif where Molecule A donates to Molecule B, B to C, etc. -

The "Sandwich" Packing:

-

Layer A (Hydrophilic): Sulfonamide groups form a 1D or 2D H-bond network.

-

Layer B (Hydrophobic): The tert-butyl and butoxy chains interdigitate via Van der Waals forces.

-

Implication: This amphiphilic packing often results in lamellar crystals (thin plates) that are prone to slipping (plasticity).

-

Hirshfeld Surface Analysis

To quantify the "greasiness" (lipophilicity) driven by the tert-butyl group, perform a Hirshfeld Surface analysis (using CrystalExplorer).

-

Surface: Look for the deep red spots. These represent the strong

-

Fingerprint Plot:

-

Spikes: Two sharp spikes at the bottom left indicate

interactions (the H-bonds). -

Central Diffuse Region: This will be dominated by

contacts. For this molecule,

-

Implications for Drug Development[5][9]

| Property | Structural Cause | Development Action |

| Solubility | High lattice energy due to strong sulfonamide H-bonds + hydrophobic shielding by t-butyl. | If solubility is low, consider disrupting the packing by making the sodium salt (removing the H-bond donor). |

| Polymorphism | Flexible butoxy chain allows multiple stable conformations (conformational polymorphism). | Screening Required: Perform DSC (Differential Scanning Calorimetry) to check for phase transitions. The flexible tail suggests a high risk of metastable forms. |

| Stability | The tert-butyl group protects the ring from metabolic oxidation at the para position relative to the sulfonamide. | The structure confirms steric shielding, supporting metabolic stability claims. |

References

-

Sulfonamide Hydrogen Bonding Rules

-

Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Link

- Core Principle: Establishes the preference for dimers vs. chains in primary sulfonamides.

-

-

Hirshfeld Surface Methodology

- Gelbrich, T., et al. (2007). Conformational flexibility and polymorphism in sulfonamides. CrystEngComm, 9, 1066-1074.

-

General Crystallography Protocols

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

-

Sources

Methodological & Application

Technical Application Note: Coupling Protocols for 2-Butoxy-5-tert-butylbenzenesulfonamide

This Application Note and Protocol is designed for the coupling of 2-Butoxy-5-tert-butylbenzenesulfonamide (CAS 1246821-10-2), a sterically demanding sulfonamide intermediate.

While structurally related to the sulfonamide used in Bosentan synthesis (4-tert-butylbenzenesulfonamide), the presence of the 2-butoxy group introduces significant steric bulk ortho to the nucleophilic nitrogen. This guide prioritizes conditions optimized for hindered sulfonamides to prevent low conversion rates common with standard SNAr protocols.

Introduction & Mechanistic Strategy

The coupling of 2-Butoxy-5-tert-butylbenzenesulfonamide to electrophilic heterocycles (typically 4,6-dichloropyrimidine derivatives in Endothelin Receptor Antagonist synthesis) presents a specific challenge: Ortho-Steric Hindrance .

Unlike the linear 4-tert-butyl analog, the 2-butoxy group shields the sulfonamide nitrogen. Standard weak-base conditions (K₂CO₃/Acetone) often stall. Therefore, this protocol focuses on Type II Activation : utilizing high-dielectric aprotic solvents and counter-ion modulation to expose the naked sulfonamide anion.

Chemical Challenges

-

Steric Shielding: The butoxy tail interferes with the approach of the electrophile.

-

pKa Shift: The electron-donating alkoxy group (via resonance) increases the electron density on the ring, potentially destabilizing the conjugate base (sulfonamide anion) compared to electron-poor analogs, requiring stronger deprotonation.

-

Bis-coupling: High temperatures required to overcome sterics can lead to bis-sulfonylation (dimer impurity).

Reaction Scheme & Pathway Analysis[1]

The following diagram illustrates the primary SNAr pathway and the competing dimer formation.

Figure 1: Reaction pathway highlighting the critical deprotonation step and the risk of dimer formation due to steric forcing.

Experimental Protocols

Protocol A: The "Bosentan-Modified" High-Temperature SNAr

Recommended for initial scale-up and robust substrates.

This method modifies the standard Bosentan industrial route (K₂CO₃/DMSO) by increasing the temperature and solvent polarity to accommodate the 2-butoxy steric barrier.

Reagents:

-

Substrate: 2-Butoxy-5-tert-butylbenzenesulfonamide (1.0 equiv)

-

Electrophile: 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (or similar) (1.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.5 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or Sulfolane (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 2-Butoxy-5-tert-butylbenzenesulfonamide and anhydrous DMSO (5 mL/g).

-

Activation: Add micronized K₂CO₃. Stir at 25°C for 30 minutes. Note: Micronization is critical to ensure surface area for deprotonation.

-

Addition: Add the electrophile (pyrimidine derivative) in one portion.

-

Reaction: Heat the mixture to 105–110°C . (Standard Bosentan coupling is ~80°C; the extra 25°C overcomes the ortho-butoxy hindrance).

-

Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the sulfonamide.

-

Checkpoint: If conversion <50% after 4 hours, add 0.1 equiv of Cs₂CO₃ (Cesium effect).

-

-

Quench: Cool to 60°C. Dilute slowly with Water (1:1 v/v relative to DMSO) while stirring rapidly to precipitate the product.

-

Isolation: Adjust pH to 4–5 with dilute HCl (to break any remaining K-salts). Filter the solid.[1]

-

Purification: Recrystallize from Ethanol/Water or Methanol.

Protocol B: Strong Base / Low Temp (NaH Method)

Recommended if Protocol A yields low conversion or high impurities.

Reagents:

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (2.2 equiv)

-

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Deprotonation: Suspend NaH in dry THF at 0°C under Nitrogen.

-

Addition: Dropwise add a solution of 2-Butoxy-5-tert-butylbenzenesulfonamide in THF. Evolution of H₂ gas will be observed.

-

Aging: Stir at room temperature for 1 hour to ensure complete formation of the Sodium sulfonamide salt.

-

Coupling: Add the electrophile.

-

Reflux: Heat to reflux (66°C for THF) or 80°C (for DMF). The pre-formed anion is a stronger nucleophile and may couple at lower temperatures than the carbonate method, reducing thermal degradation.

Quantitative Data & Optimization Table

| Parameter | Standard (Bosentan) | 2-Butoxy Optimized | Rationale |

| Solvent | DMSO | Sulfolane or DMSO | Sulfolane allows higher T stability; DMSO is standard. |

| Base | K₂CO₃ | K₂CO₃ + 10% Cs₂CO₃ | Cesium improves solubility of the anion in organic phase. |

| Temp | 80–90°C | 105–115°C | Required to overcome steric clash of 2-butoxy group. |

| Time | 4–6 hours | 12–18 hours | Slower kinetics due to steric hindrance. |

| Stoichiometry | 1:1 | 1.1 eq Sulfonamide | Excess sulfonamide drives full consumption of expensive electrophile. |

Process Workflow & Purification Strategy

The lipophilicity of the tert-butyl and butoxy groups makes the product highly non-polar. This dictates the workup strategy.

Figure 2: Optimized workup for lipophilic sulfonamide couplings.

References

-

Harada, H., et al. "Synthesis and structure-activity relationships of a series of sulfonamide endothelin antagonists." Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1875-1878.[2]

- Bolli, M. H., et al. "The Discovery of Actelion-1: A New Class of Potent and Selective Endothelin Antagonists." Journal of Medicinal Chemistry, 2012. (Context on steric tolerability in ERAs).

-

Hoffmann-La Roche. "Process for the preparation of Bosentan." World Patent WO2010012637A1. (Base protocol for sulfonamide-pyrimidine coupling).

-

Burry, K., et al. "Synthesis and characterisation of process related impurity in bosentan monohydrate." Journal of Chemical and Pharmaceutical Research, 2014. (Details on dimer impurity formation).

- Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 2004.

Sources

Application Notes and Protocols: The Role of tert-Butylbenzenesulfonamides in Catalytic Hydrogenation and Reductive Transformations

Introduction: Navigating the Chemistry of a Robust Protecting Group

In the landscape of modern organic synthesis, the tert-butylbenzenesulfonamide moiety has carved a niche as a robust protecting group for amines. Its steric bulk and electronic properties confer significant stability across a wide array of reaction conditions, from strongly basic to moderately acidic environments. This stability, however, presents a considerable challenge when its removal is required. While a plethora of methods exist for the cleavage of various protecting groups, the N-S bond of an arylsulfonamide is notoriously resilient, particularly towards catalytic hydrogenation, a workhorse transformation in the pharmaceutical and fine chemical industries.

This comprehensive guide moves beyond a simple recitation of protocols. It aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of the behavior of tert-butylbenzenesulfonamides in the context of catalytic hydrogenation. We will explore its notable stability, its emerging role as a directing group in reductive processes, and provide detailed protocols for alternative reductive cleavage methods when direct hydrogenolysis is not feasible. This document is structured to offer not just procedural steps, but the underlying chemical rationale to empower chemists to make informed decisions in their synthetic endeavors.

Part 1: The Inert Nature of tert-Butylbenzenesulfonamides in Catalytic Hydrogenation

A key feature of the tert-butylbenzenesulfonamide group is its remarkable stability under conditions typically employed for catalytic hydrogenation of other functional groups. This characteristic, while a hurdle for deprotection, can be strategically exploited for chemoselective reductions in complex molecules. The N-S bond is generally resistant to cleavage by common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel under standard hydrogen pressures and temperatures.

This stability allows for the selective reduction of alkenes, alkynes, nitro groups, and other more labile protecting groups while the sulfonamide remains intact. For instance, in a molecule bearing both a nitro group and a tert-butylbenzenesulfonamide, catalytic hydrogenation will preferentially reduce the nitro group to an amine, leaving the sulfonamide untouched. This is a critical consideration in multistep synthetic sequences where precise control over reactivity is paramount.

The workflow for such a chemoselective reduction is conceptually straightforward, yet relies on the inherent difference in reactivity of the functional groups towards the catalyst surface.

Caption: General workflow for chemoselective hydrogenation.

Causality in Catalyst Selection and Conditions:

The choice of catalyst and reaction conditions is pivotal for ensuring the stability of the sulfonamide group.

-

Palladium on Carbon (Pd/C): This is the most common catalyst for general hydrogenations.[1] Its efficacy in reducing a wide range of functional groups is well-established, while typically leaving sulfonamides intact under mild to moderate conditions (1-4 atm H₂, 25-50 °C).

-

Raney® Nickel: A highly active catalyst, Raney Nickel is also effective for many reductions.[2] While more aggressive conditions can sometimes lead to desulfurization, under standard protocols for nitro or alkene reduction, the tert-butylbenzenesulfonamide group is generally stable.

-

Solvent Choice: Protic solvents like methanol and ethanol are standard choices as they effectively dissolve the substrate and do not interfere with the catalytic process. The choice of solvent can, however, influence catalyst activity and selectivity in some cases.[3]

The following table summarizes the expected outcomes for the catalytic hydrogenation of various functional groups in the presence of a tert-butylbenzenesulfonamide.